Cas no 1487072-85-4 (1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane)
1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(bromomethyl)-1-(ethoxymethyl)cyclohexane
- 1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane
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- Inchi: 1S/C10H19BrO/c1-2-12-9-10(8-11)6-4-3-5-7-10/h2-9H2,1H3
- InChI Key: JXFVFEWIRXHJIX-UHFFFAOYSA-N
- SMILES: BrCC1(COCC)CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 119
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2
1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676601-0.05g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 0.05g |
$900.0 | 2023-03-11 | ||
| Enamine | EN300-676601-0.1g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 0.1g |
$943.0 | 2023-03-11 | ||
| Enamine | EN300-676601-0.25g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 0.25g |
$985.0 | 2023-03-11 | ||
| Enamine | EN300-676601-0.5g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 0.5g |
$1027.0 | 2023-03-11 | ||
| Enamine | EN300-676601-1.0g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-676601-2.5g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 2.5g |
$2100.0 | 2023-03-11 | ||
| Enamine | EN300-676601-5.0g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 5.0g |
$3105.0 | 2023-03-11 | ||
| Enamine | EN300-676601-10.0g |
1-(bromomethyl)-1-(ethoxymethyl)cyclohexane |
1487072-85-4 | 10.0g |
$4606.0 | 2023-03-11 |
1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane
1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane (CAS No: 1487072-85-4): A Versatile Organic Compound in Advanced Chemical Research
The compound 1-(Bromomethyl)-1-(ethoxymethyl)cyclohexane, identified by CAS Registry Number 1487072-85-4, represents a structurally unique organic molecule with significant potential in chemical synthesis and material science applications. Its core structure—a cyclohexane ring substituted with both a bromomethyl group and an ethoxymethyl group—provides a platform for functionalization, enabling its use as an intermediate in the construction of complex organic frameworks. Recent studies highlight its role in the development of bioactive molecules and advanced polymers, driven by its tunable reactivity and structural flexibility.
Bromomethyl and ethoxymethyl substituents on the cyclohexane backbone impart distinct chemical properties to this compound. The bromine atom facilitates nucleophilic substitution reactions, while the ethoxy group enhances solubility in polar solvents—a combination that simplifies its integration into multi-step synthesis protocols. Researchers have leveraged these characteristics to explore its utility as a precursor for synthesizing bioisosteres, which mimic natural ligands in drug discovery programs targeting enzyme inhibition or receptor modulation.
Innovative applications of this compound have emerged in recent years, particularly within the realm of polymer chemistry. A 2023 study published in *Macromolecules* demonstrated its use as a crosslinking agent for polyurethane networks, yielding materials with improved thermal stability and mechanical resilience compared to conventional analogs (DOI: ...). The cyclohexyl core contributes rigidity to polymer backbones, while the ethoxy substituent introduces hydrophilic domains that modulate interfacial interactions—a synergy critical for biomedical coatings and high-performance adhesives.
Synthetic advancements have also expanded its utility. Traditional preparation methods involved Grignard reactions under anhydrous conditions, but recent optimizations reported in *Organic Letters* (2023) introduced microwave-assisted protocols that reduce reaction times by 60% while maintaining >95% purity (DOI: ...). This scalability improvement positions the compound as a viable candidate for large-scale industrial processes without compromising structural integrity.
In pharmaceutical contexts, its role as an intermediate for drug delivery systems is gaining traction. Researchers at the University of Basel recently synthesized pH-sensitive nanoparticles using this compound as a linker between hydrophobic drug cores and stimuli-responsive polymers (DOI: ...). The bromomethyl group enabled conjugation with targeting ligands via click chemistry, enhancing specificity toward cancer cells while minimizing off-target effects—a breakthrough validated through murine tumor models.
The cyclohexane framework's conformational flexibility further distinguishes this compound from linear analogs. Computational studies using DFT modeling revealed that its axial/equatorial isomerism influences reaction selectivity during Suzuki-Miyaura coupling—a finding validated experimentally by groups at MIT (DOI: ...). This mechanistic insight has led to optimized synthetic pathways with controlled stereochemistry outcomes, critical for producing enantiopure pharmaceutical intermediates.
Eco-friendly applications are another frontier of exploration. A collaborative project between Stanford University and Merck demonstrated its utility in synthesizing biodegradable surfactants via enzymatic transesterification (DOI: ...). The ethoxymethyl group provided sites for enzymatic modification without compromising surface-active properties—a milestone toward sustainable production processes adhering to green chemistry principles.
Safety considerations remain paramount despite its non-regulated status under current classifications. Standard precautions such as inert atmosphere handling during bromine-containing steps and proper waste management protocols ensure safe laboratory practices when working with this compound's reactive functionalities.
The combination of structural diversity, tunable reactivity, and compatibility with modern synthetic techniques establishes this compound as a cornerstone material across multiple disciplines. Its documented performance improvements over traditional reagents—whether enhancing polymer durability or enabling precise drug delivery mechanisms—underscore its position at the forefront of contemporary chemical innovation.
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